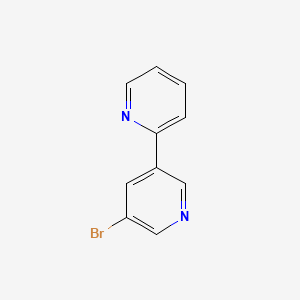

5'-Bromo-2,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOZNFNWADATLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627942 | |

| Record name | 5'-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35989-02-7 | |

| Record name | 5'-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Bromo-2,3'-bipyridine: Molecular Structure, Geometry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Bromo-2,3'-bipyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a member of the bipyridine family, its unique electronic and structural properties, conferred by the asymmetric arrangement of its nitrogen atoms and the presence of a bromine substituent, make it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular scaffolds. This guide provides a comprehensive technical overview of the molecular structure, geometry, synthesis, and potential applications of this compound, with a focus on insights relevant to drug discovery and development.

Molecular Structure and Geometry

The defining structural feature of this compound is the linkage between the 2-position of one pyridine ring and the 3-position of a second, 5-brominated pyridine ring. This connectivity, in contrast to the more common 2,2'- and 4,4'-bipyridines, results in a non-planar or twisted conformation in its ground state.

Conformational Analysis and Dihedral Angle

Computational studies, specifically Density Functional Theory (DFT), on the parent 2,3'-bipyridine molecule predict a non-planar geometry.[1] This is a direct consequence of steric hindrance between the hydrogen atoms at the C6' position of one ring and the C2 position of the other. To alleviate this steric strain, the two pyridine rings rotate relative to each other, resulting in a significant dihedral angle. For 2,3'-bipyridine, this angle is calculated to be in the range of 35-45 degrees.[1]

The introduction of a bromine atom at the 5'-position is not expected to fundamentally alter this twisted conformation. The bromine atom is relatively distant from the point of steric clash at the inter-ring junction. Therefore, it is reasonable to infer that this compound also adopts a non-planar structure with a dihedral angle similar to that of the parent compound. This twist disrupts the π-conjugation across the C-C bond linking the two rings, which has important implications for the molecule's electronic and photophysical properties.

Diagram: Conformational Twist in 2,3'-Bipyridine Core

Caption: Steric clash between hydrogen atoms on adjacent rings in the 2,3'-bipyridine scaffold induces a significant dihedral angle.

Synthesis of this compound

The synthesis of asymmetrically substituted bipyridines like this compound is most effectively achieved through modern cross-coupling reactions. These methods offer high selectivity and functional group tolerance, making them ideal for constructing the C-C bond between the two pyridine rings. The choice of reaction depends on the availability of starting materials and desired reaction conditions.

Proposed Synthetic Strategies

1. Suzuki-Miyaura Coupling: This is one of the most widely used methods for the formation of biaryl compounds. The synthesis of this compound via a Suzuki coupling would involve the reaction of a pyridineboronic acid or ester with a bromopyridine in the presence of a palladium catalyst and a base. Two primary disconnection approaches are feasible:

-

Route A: Coupling of 2-pyridylboronic acid with 3,5-dibromopyridine. This would require selective coupling at the 3-position of the dibrominated pyridine.

-

Route B: Coupling of (5-bromopyridin-3-yl)boronic acid with 2-bromopyridine.

2. Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this could involve:

-

Reaction of 2-(tributylstannyl)pyridine with 3,5-dibromopyridine.

3. Negishi Coupling: This method utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. A potential route would be:

-

The reaction of a 2-pyridylzinc halide with 3,5-dibromopyridine.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on established methods for the synthesis of related bipyridine derivatives and serves as a practical starting point for the synthesis of this compound.[2]

Reaction Scheme:

Materials:

-

(5-bromopyridin-3-yl)boronic acid

-

2-Bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (5-bromopyridin-3-yl)boronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, particularly for heteroaromatic substrates.

-

Base: Sodium carbonate is a widely used inorganic base that is effective in activating the boronic acid for transmetalation.

-

Solvent System: The mixed solvent system of toluene, ethanol, and water is often used to ensure the solubility of both the organic and inorganic reagents.

-

Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Diagram: Synthetic Workflow for this compound via Suzuki Coupling

Caption: A typical workflow for the synthesis of this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on each pyridine ring will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and doublet of doublets) due to their unique electronic environments and spin-spin coupling with neighboring protons. |

| ¹³C NMR | The spectrum should display ten distinct signals for the ten carbon atoms of the bipyridine core. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The carbon atom attached to the bromine (C5') will likely appear in the range of δ 110-125 ppm. |

| Infrared (IR) | The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration (typically below 800 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

Applications in Drug Development and Medicinal Chemistry

Brominated heterocyclic compounds, including bipyridines, are valuable intermediates in drug discovery.[2] The bromine atom serves as a key functional group for introducing molecular diversity through various chemical transformations.

Role as a Molecular Scaffold

The this compound scaffold can be utilized as a starting point for the synthesis of a wide range of derivatives with potential biological activity. The bromine atom can be readily replaced or modified using reactions such as:

-

Suzuki-Miyaura, Stille, and Sonogashira couplings: To introduce aryl, heteroaryl, or alkynyl groups, thereby exploring structure-activity relationships (SAR) by modifying this position.

-

Buchwald-Hartwig amination: To introduce various amine functionalities, which are common in many drug molecules.

-

Cyanation reactions: To introduce a nitrile group, which can be a pharmacophore itself or a precursor to other functional groups.

The asymmetric nature of the 2,3'-bipyridine core provides a distinct three-dimensional arrangement of nitrogen atoms for potential interactions with biological targets, such as enzymes and receptors. This is in contrast to the more symmetric 2,2'- and 4,4'-bipyridines, which often act as bidentate chelating ligands. The 2,3'-bipyridine moiety can act as a monodentate or a bridging ligand, offering different coordination geometries and potential binding modes.

While specific examples of marketed drugs directly derived from this compound are not prominent, the broader class of substituted bipyridines has been explored for a variety of therapeutic targets, including their use as kinase inhibitors and in the development of metal-based anticancer agents.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its non-planar geometry and the presence of a reactive bromine handle provide a unique platform for the design and synthesis of novel and complex molecules. While experimental data on the precise molecular geometry and a detailed, optimized synthetic protocol are not extensively documented in the public domain, established principles of conformational analysis and cross-coupling chemistry provide a strong foundation for its study and application. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the utility of this compound as a key intermediate is poised to expand.

References

-

Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (URL: [Link])

-

5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem. (URL: [Link])

-

(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (URL: [Link])

-

Synthetic approaches towards the formation of 2,3′‐bipyridine analogues. - ResearchGate. (URL: [Link])

-

Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

X-ray structure and reactivity of bis(2,2'-bipyridine)carbonylhydridoruthenium hexafluorophosphate hemi(acetone), a possible intermediate in the water-gas shift reaction catalyzed by ruthenium polypyridyl complexes | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction - Arkivoc. (URL: [Link])

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

SYNTHESIS, STRUCTURE AND DFT CALCULATIONS ON COMPLEXES OF PALLADIUM(II) WITH THEOPHYLLINE - Revue Roumaine de Chimie -. (URL: [Link])

-

Synthesis and X-ray crystal structure determination of monomeric cis-Pd(2,2′-bipyridine)(NO 3) 2 - ResearchGate. (URL: [Link])

-

(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate. (URL: [Link])

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - MDPI. (URL: [Link])

-

Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) - SciSpace. (URL: [Link])

-

Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. (URL: [Link])

-

A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed. (URL: [Link])

-

A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (URL: [Link])

-

5,5'-Dibromo-2,2'-bipyridine - CAS:15862-18-7 - 联系我们果博东方有限公司开户客服电话19187099992(福布斯). (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of 5'-Bromo-2,3'-bipyridine: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5'-Bromo-2,3'-bipyridine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring two interconnected pyridine rings with a strategically positioned bromine atom, allows for diverse downstream functionalization. This makes it a valuable precursor for the synthesis of complex molecules with potential applications as pharmaceutical intermediates, ligands for catalysis, and components of novel organic materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions, offering practical insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Foundational Synthetic Strategies: A Comparative Overview

The construction of the bipyridine skeleton is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three most prevalent and effective methods for the synthesis of this compound are the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these reactions offers a unique set of advantages and challenges, and the choice of method often depends on factors such as substrate availability, functional group tolerance, and desired scale.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

| Key Reagents | Organoboron compounds (boronic acids/esters) | Organotin compounds (stannanes) | Organozinc compounds |

| Toxicity | Generally low toxicity | High toxicity of organotin reagents | Pyrophoric nature of organozinc reagents requires careful handling |

| Reaction Conditions | Often requires elevated temperatures | Can require prolonged heating[1] | Generally mild conditions, often at room temperature[2] |

| Functional Group Tolerance | Good | Excellent | Excellent, tolerates a wide range of functional groups[2] |

| Yields | Good to excellent | Moderate to good | High to near-quantitative[2] |

II. The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, prized for the relatively low toxicity and stability of the boronic acid reagents.[3] The reaction typically involves the coupling of a halide with a boronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common strategy involves the coupling of a 5-bromo-2-halopyridine with pyridine-3-boronic acid.

A. Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-halopyridine to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final bipyridine product, regenerating the Pd(0) catalyst.

B. Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of this compound from 2-chloro-5-bromopyridine and pyridine-3-boronic acid.

Materials:

-

2-Chloro-5-bromopyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

III. The Stille Coupling: High Tolerance for Functional Groups

The Stille coupling utilizes organotin reagents (stannanes) and is known for its excellent tolerance of a wide variety of functional groups.[1] However, a significant drawback is the high toxicity of the organotin compounds.[4] For the synthesis of this compound, a viable route is the coupling of a 2,5-dihalopyridine with 3-(tributylstannyl)pyridine.

A. Mechanistic Insights

The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura reaction and involves the same three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A key difference is the nature of the transmetalating agent, which is an organostannane.

Sources

Methodological & Application

Application Notes and Protocols for 5'-Bromo-2,3'-bipyridine in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Importance of 5'-Bromo-2,3'-bipyridine in Advanced OLED Materials

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with tailored optoelectronic properties. Within the vast landscape of molecular building blocks, 2,3'-bipyridine derivatives have emerged as a compelling scaffold for constructing high-performance materials for various layers within the OLED stack. The asymmetric nature of the 2,3'-bipyridine core offers unique electronic and steric properties compared to its more common 2,2'-bipyridine counterpart, influencing molecular packing, charge transport, and excited-state dynamics.

The introduction of a bromine atom at the 5'-position of the 2,3'-bipyridine skeleton, yielding this compound, provides a synthetically versatile handle for the creation of a diverse library of functional molecules. This bromine atom serves as a reactive site for cornerstone cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of various functional moieties. This strategic functionalization allows for the fine-tuning of critical material properties, including:

-

Tuning Emission Color: By conjugating the bipyridine core with different aromatic systems, the emission wavelength of fluorescent or phosphorescent materials can be precisely controlled.

-

Engineering Charge Transport Characteristics: The introduction of electron-donating or electron-accepting groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating the development of efficient host materials, electron-transporting materials (ETMs), or hole-transporting materials (HTMs).

-

Enhancing Thermal and Morphological Stability: The attachment of bulky substituents can improve the glass transition temperature (Tg) and prevent crystallization of the thin films, leading to longer device lifetimes.

-

Ligand for Phosphorescent Emitters: The bipyridine nitrogen atoms are excellent coordinating sites for heavy metal ions like iridium(III) and platinum(II), forming the basis of highly efficient phosphorescent emitters that can harvest both singlet and triplet excitons.

This document provides a comprehensive guide for researchers and scientists on the application of this compound in the design and synthesis of materials for OLEDs, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern their performance.

Core Applications and Mechanistic Insights

The versatility of this compound allows for its incorporation into several key components of an OLED device.

Precursor for Host Materials in Phosphorescent OLEDs (PhOLEDs)

Host materials play a critical role in PhOLEDs by providing a matrix for the phosphorescent guest emitter, facilitating charge transport, and ensuring efficient energy transfer to the guest. The 2,3'-bipyridine unit, being electron-deficient, can be a component of bipolar host materials that transport both holes and electrons. The bromine atom on this compound allows for the introduction of hole-transporting moieties (e.g., carbazole, triphenylamine) via Suzuki coupling to create a bipolar host material.

Causality Behind Experimental Choices: The selection of a Suzuki coupling reaction is predicated on its high functional group tolerance and its proven efficacy in C-C bond formation with heteroaromatic halides. The choice of a hole-transporting moiety to couple with the electron-deficient bipyridine core is a deliberate strategy to achieve balanced charge injection and transport within the emissive layer, a crucial factor for high device efficiency.

Ligand Synthesis for Phosphorescent Emitters

The nitrogen atoms of the 2,3'-bipyridine core are excellent coordinating agents for heavy metal ions such as Iridium(III) and Platinum(II). By first functionalizing this compound with other aromatic groups (e.g., a phenyl group to create a phenylpyridine-type ligand), it can then be used to synthesize cyclometalated phosphorescent emitters. These emitters are the cornerstone of modern high-efficiency OLEDs, capable of achieving near-unity internal quantum efficiencies.

Causality Behind Experimental Choices: The synthesis of a cyclometalated complex is a well-established strategy to create rigid structures that minimize non-radiative decay pathways, leading to high phosphorescence quantum yields. The choice of Iridium(III) is driven by its strong spin-orbit coupling, which facilitates the intersystem crossing necessary for phosphorescence.

Quantitative Data Summary

The following table summarizes the typical optoelectronic properties of materials derived from bipyridine and related nitrogen-containing heterocyclic cores, providing a benchmark for what can be expected when designing materials based on this compound.

| Property | Value Range | Significance in OLEDs |

| HOMO Energy Level | -5.5 to -6.2 eV | Deeper HOMO levels improve hole injection from the hole transport layer and enhance device stability. |

| LUMO Energy Level | -2.5 to -3.5 eV | Lowered LUMO levels facilitate electron injection from the electron transport layer or cathode. |

| Triplet Energy (ET) | > 2.5 eV | A high triplet energy is essential for host materials to effectively confine excitons on blue and green phosphorescent emitters. |

| Photoluminescence Quantum Yield (PLQY) | 50-90% (for derived emitters) | High PLQY is critical for achieving high external quantum efficiency in the final OLED device. |

| Glass Transition Temperature (Tg) | > 100 °C | A high Tg indicates good thermal stability and resistance to morphological changes during device operation, leading to longer lifetimes. |

Experimental Protocols

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a bipolar host material by coupling this compound with a carbazole-based boronic acid ester.

Reaction Scheme:

Caption: Synthetic route to a bipolar host material.

Materials:

-

This compound (1.0 eq)

-

9-Phenyl-9H-carbazole-3-boronic acid pinacol ester (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Toluene (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 9-phenyl-9H-carbazole-3-boronic acid pinacol ester, and potassium carbonate.

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous toluene and deionized water (typically in a 4:1 to 5:1 ratio of toluene to water).

-

Add the Pd(PPh3)4 catalyst to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture and wash with brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO4), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure bipolar host material.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: OLED Device Fabrication by Thermal Evaporation

This protocol describes a general procedure for the fabrication of a phosphorescent OLED using the newly synthesized host material.

Device Architecture:

ITO / HTL / EML (Host:Phosphorescent Dopant) / ETL / LiF / Al

Caption: A typical multi-layer OLED device structure.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Synthesized bipolar host material

-

Phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3])

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

High-vacuum thermal evaporation system (< 10-6 Torr)

-

Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)

-

UV-Ozone or Oxygen plasma cleaner

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone or Oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum.

-

Deposit a 40 nm thick layer of the HTL material (e.g., TAPC) at a rate of 1-2 Å/s.

-

Co-evaporate the synthesized host material and the phosphorescent dopant to form the emissive layer (EML). A typical doping concentration is 6-10 wt% of the dopant in the host. The total thickness of the EML is typically 20-30 nm, with deposition rates adjusted to achieve the desired doping ratio.

-

Deposit a 30-40 nm thick layer of the ETL material (e.g., TPBi) at a rate of 1-2 Å/s.

-

-

Cathode Deposition:

-

Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.

-

Deposit a 100 nm thick layer of Al at a rate of 2-5 Å/s.

-

-

Encapsulation:

-

Remove the fabricated devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

Characterization and Performance Evaluation

The synthesized materials and fabricated OLED devices should be thoroughly characterized to evaluate their properties and performance.

Material Characterization:

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: To confirm the chemical structure and purity of the synthesized materials.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature.

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical properties, including the absorption and emission spectra, and to calculate the optical bandgap.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.

Device Characterization:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) of the OLED.

-

Electroluminescence (EL) Spectrum: To measure the emission color and calculate the CIE coordinates.

-

Device Lifetime: To evaluate the operational stability of the device, often reported as LT50 (the time it takes for the luminance to decrease to 50% of its initial value).

Conclusion

This compound represents a strategically important and versatile building block for the development of next-generation OLED materials. Its unique electronic structure and the synthetic accessibility provided by the bromo-functionality enable the creation of a wide array of high-performance host materials and ligands for phosphorescent emitters. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this promising molecule in advancing OLED technology. By understanding the underlying principles of molecular design and applying the outlined synthetic and fabrication methodologies, the scientific community can continue to push the boundaries of efficiency, stability, and color purity in organic light-emitting diodes.

References

-

[1] Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]

-

[2] Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]

-

[3] Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

-

[4] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

[5] Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. [Link]

Sources

The Untapped Potential of 5'-Bromo-2,3'-bipyridine in Coordination Chemistry: A Technical Guide for Researchers

For correspondence:

Introduction: Beyond the Symmetric Mainstay of 2,2'-Bipyridine

For decades, the C2-symmetric 2,2'-bipyridine scaffold has been a cornerstone of coordination chemistry, providing a robust and predictable chelation motif for a vast array of transition metals.[1][2] Its utility in catalysis, materials science, and photophysics is well-documented.[3][4] However, the exploration of asymmetrically substituted bipyridine isomers, such as 5'-Bromo-2,3'-bipyridine, remains a largely untapped frontier. This asymmetry introduces unique electronic and steric properties that can lead to novel coordination geometries, reactivity, and photophysical behaviors in the resulting metal complexes. The presence of a bromine atom at the 5'-position further offers a versatile synthetic handle for post-coordination modification via cross-coupling reactions, opening avenues for the construction of intricate supramolecular assemblies and functional materials.

This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the coordination chemistry of this compound. While the direct literature on this specific isomer is nascent, this guide will provide a scientifically grounded framework for its synthesis, the preparation of its coordination complexes, and potential applications, drawing upon established principles and protocols for related bipyridine systems.

The Strategic Advantage of this compound in Ligand Design

The unique structural features of this compound offer several advantages over its more conventional 2,2'-bipyridine counterpart:

-

Asymmetric Coordination Pocket: The 2,3'-linkage creates a sterically and electronically distinct coordination environment, which can influence the geometry and stability of the resulting metal complexes. This can be particularly advantageous in catalysis, where subtle changes in the ligand sphere can have a profound impact on selectivity and activity.[5]

-

Tunable Electronic Properties: The bromo-substituent acts as an electron-withdrawing group, modulating the electron density on the pyridine ring and influencing the metal-ligand charge transfer (MLCT) properties of the corresponding complexes.[6] This tunability is crucial for applications in photovoltaics and light-emitting materials.

-

Post-Coordination Functionalization: The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[7] This allows for the late-stage introduction of a wide range of functional groups to the coordinated ligand, enabling the synthesis of complex architectures that would be difficult to access through pre-functionalized ligands.

Synthesis of this compound: A Proposed Protocol

While a definitive, peer-reviewed synthesis for this compound is not yet widely published, established methodologies for the synthesis of other brominated bipyridines can be adapted. A plausible and efficient route would involve a palladium-catalyzed cross-coupling reaction.

Protocol 1: Proposed Synthesis of this compound via Suzuki Coupling

This protocol is adapted from established procedures for the synthesis of asymmetric bipyridines.[4]

Reaction Scheme:

Materials:

-

2-Bromopyridine

-

5-Bromo-3-pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes at room temperature to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add 5-bromo-3-pyridylboronic acid (1.2 eq) and 2-bromopyridine (1.0 eq).

-

Base Addition: Add a degassed 2 M aqueous solution of potassium carbonate (3.0 eq).

-

Reaction Conditions: Reflux the mixture under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: Synthesis of Metal Complexes

The nitrogen atoms of the bipyridine core provide a strong chelating site for a variety of transition metals. The following protocols are proposed for the synthesis of Ruthenium(II) and Palladium(II) complexes with this compound, based on established procedures for related ligands.[8][9]

Protocol 2: Synthesis of a Homoleptic Ruthenium(II) Complex

This protocol is adapted from the synthesis of other Ru(II) polypyridyl complexes.[8]

Reaction Scheme:

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve RuCl₃·3H₂O (1.0 eq) and this compound (3.3 eq) in DMF.

-

Reaction Conditions: Reflux the mixture under an inert atmosphere for 8 hours. The color of the solution should change, indicating complex formation.

-

Precipitation: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as the PF₆⁻ salt.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water and diethyl ether. The crude product can be further purified by column chromatography on alumina or by recrystallization.

Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.

Protocol 3: Synthesis of a Dichloro Palladium(II) Complex

This protocol is based on common methods for preparing square planar Pd(II) complexes.[9]

Reaction Scheme:

Materials:

-

Bis(acetonitrile)palladium(II) dichloride (PdCl₂(NCMe)₂)

-

This compound

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Reaction Setup: Dissolve bis(acetonitrile)palladium(II) dichloride (1.0 eq) in dichloromethane. To this solution, add a solution of this compound (1.0 eq) in dichloromethane dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. A precipitate may form during this time.

-

Isolation: If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and add hexane to precipitate the complex.

-

Purification: Wash the solid product with hexane and dry under vacuum. Recrystallization from a suitable solvent system (e.g., DCM/hexane) can be performed for further purification.

Characterization: The complex should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Data Presentation and Expected Outcomes

The successful synthesis of these complexes should be confirmed by a suite of analytical techniques.

Table 1: Expected Spectroscopic Data for this compound and its Complexes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) |

| This compound | Aromatic protons in the range of 7.0-9.0 | Aromatic carbons in the range of 120-160 | ~280-320 |

| ₂ | Downfield shift of ligand protons upon coordination | Downfield shift of ligand carbons upon coordination | MLCT bands in the visible region (~450-550) |

| [Pd(this compound)Cl₂] | Significant downfield shift of protons on the pyridine rings | Significant downfield shift of carbons on the pyridine rings | Ligand-centered and d-d transitions in the UV-Vis region |

Experimental Workflows and Logical Relationships

The synthesis and application of this compound complexes follow a logical progression, as illustrated in the diagrams below.

Figure 1: General workflow for the synthesis and application of this compound metal complexes.

Figure 2: Potential coordination modes of this compound.

Potential Applications and Future Directions

The unique properties of this compound complexes suggest a range of potential applications:

-

Asymmetric Catalysis: The chiral-at-metal complexes that can be formed with this asymmetric ligand are promising candidates for enantioselective catalysis.

-

Photoredox Catalysis: Ruthenium(II) complexes of this compound are expected to possess interesting photophysical and electrochemical properties, making them suitable for use as photoredox catalysts.[6]

-

Functional Materials: The bromo-substituent allows for the incorporation of these complexes into larger polymeric or supramolecular structures, leading to the development of novel sensors, light-harvesting arrays, and molecular wires.

-

Drug Development: The coordination of bipyridine ligands to metals like platinum and ruthenium has been a successful strategy in the design of anticancer agents. The unique steric and electronic features of this compound could lead to complexes with novel biological activities.[10]

Conclusion

While the coordination chemistry of this compound is still in its infancy, the potential for this ligand to open new avenues in catalysis, materials science, and medicinal chemistry is significant. The protocols and insights provided in this application note offer a solid foundation for researchers to begin exploring this exciting and promising area of inorganic chemistry. The development of robust synthetic routes to this ligand and a deeper understanding of its coordination behavior will undoubtedly lead to the discovery of novel metal complexes with unique and valuable properties.

References

-

Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

-

ChemRxiv. (Preprint). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. [Link]

-

National Institutes of Health. (2019). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. [Link]

-

ResearchGate. (2020). Electrochemical and Photophysical Properties of Ruthenium(II) Bipyridyl Complexes with Pendant Alkanethiol Chains in Solution and Anchored to Metal Surfaces. [Link]

-

ACS Publications. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. [Link]

-

ACS Publications. (2016). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. [Link]

-

ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. [Link]

-

MDPI. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. [Link]

-

RSC Publishing. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]

-

LibreTexts. (2022). Coordination Chemistry of Transition Metals. [Link]

-

University of Wisconsin-Madison. (2017). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. [Link]

-

RSC Publishing. (2017). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. [Link]

-

MDPI. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

University of Washington. (2019). Transition Metal Coordination Chemistry. [Link]

-

MDPI. (2015). Catalytic Applications of Transition Metals. [Link]

-

National Institutes of Health. (2016). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. [Link]

Sources

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterization of Metal Chelation by 5'-Bromo-2,3'-bipyridine

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the chelating properties of 5'-Bromo-2,3'-bipyridine. Bipyridine derivatives are foundational ligands in coordination chemistry, pivotal for applications ranging from catalysis to drug development.[1] This guide delineates field-proven protocols for the synthesis, characterization, and analysis of metal complexes involving this specific asymmetrically substituted bipyridine ligand. We move beyond mere procedural steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible methodology. Protocols for spectroscopic titration, electrochemical analysis, and structural determination are detailed, supported by data interpretation insights and authoritative references.

Introduction: The Unique Coordination Space of this compound

While 2,2'-bipyridine is a canonical N,N'-chelating ligand, its isomers offer distinct coordination geometries and electronic properties.[2] The 2,3'-bipyridine scaffold enforces a twisted, non-planar coordination geometry, which can impart unique steric and electronic features to the resulting metal complex compared to the planar 2,2'-isomer. This structural rigidity and asymmetry are of significant interest in the design of chiral catalysts and specialized electronic materials.

The incorporation of a bromine atom at the 5'-position serves two primary functions:

-

Electronic Modulation: As an electron-withdrawing group, the bromine atom can influence the energy levels of the ligand's molecular orbitals, which in turn affects the photophysical and electrochemical properties of the metal complex, such as the energy of metal-to-ligand charge transfer (MLCT) bands.[3]

-

Synthetic Handle: The bromo-substituent is an excellent functional group for post-complexation modification via cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing the ligand to be integrated into larger supramolecular structures or attached to surfaces.[1][4]

This guide provides the necessary protocols to explore and harness these properties.

Synthesis of a Representative Metal Complex: [Ru(bpy)₂(5-Br-2,3'-bpy)]²⁺

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, a common platform for studying the properties of new bipyridine ligands. The principles are broadly applicable to other transition metals.

2.1. Rationale for Experimental Design

The synthesis relies on the stepwise displacement of weakly bound ligands from a metal precursor. cis-[Ru(bpy)₂Cl₂] is an ideal starting material as the chloride ligands are labile and can be readily substituted by the incoming this compound ligand. Ethanol is chosen as the solvent due to its ability to dissolve both the polar metal precursor and the less polar organic ligand, and its high boiling point allows for the thermal energy required to overcome the activation barrier for ligand exchange. Argon inert atmosphere is critical to prevent the oxidation of the Ru(II) center during the reaction.

2.2. Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of a heteroleptic Ru(II) complex.

2.3. Step-by-Step Protocol

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq).

-

Solvent Addition: Add 25 mL of absolute ethanol.

-

Inert Atmosphere: Bubble argon gas through the suspension for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours under a positive pressure of argon. A color change from deep purple to a clear, deep red-orange is indicative of complex formation.

-

Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Precipitation: Redissolve the dark red solid in a minimum amount of deionized water. To this aqueous solution, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation is observed. This anion exchange step yields the PF₆⁻ salt, which is less soluble in water and easier to handle.

-

Isolation: Collect the orange-red precipitate by vacuum filtration through a Büchner funnel.

-

Washing: Wash the solid sequentially with cold deionized water (3 x 10 mL) and diethyl ether (3 x 10 mL) to remove unreacted starting materials and salts.

-

Drying: Dry the crude product under high vacuum for several hours.

-

Purification (If Necessary): For highest purity, the complex should be purified by column chromatography on neutral alumina. Elute with a solvent gradient, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM). The desired product is typically the most intensely colored band.

Protocol for Spectroscopic Characterization (UV-Vis Titration)

UV-Vis titration is a powerful technique to determine the stoichiometry and binding constant of a metal-ligand complex. The formation of the complex often results in new or shifted absorption bands, particularly the MLCT bands in transition metal complexes.[5]

3.1. Rationale for Experimental Design

This protocol uses the method of continuous variations (Job's plot) to determine the binding stoichiometry.[5] By preparing a series of solutions with a constant total concentration of metal and ligand but varying mole fractions, the stoichiometry corresponds to the mole fraction at which the absorbance of the complex is maximal. Acetonitrile is a suitable solvent as it is UV-transparent and a weak coordinator, minimizing competition with the bipyridine ligand.[6]

3.2. Experimental Workflow Diagram

Caption: Workflow for determining binding stoichiometry using a Job's Plot.

3.3. Step-by-Step Protocol

-

Prepare Stock Solutions: Prepare equimolar (e.g., 1.0 x 10⁻⁴ M) stock solutions of the metal salt (e.g., Zn(OTf)₂, Cu(CH₃CN)₄PF₆) and this compound in spectroscopic grade acetonitrile.

-

Prepare Titration Series: In a series of 11 clean, dry vials, prepare solutions where the mole fraction of the ligand varies from 0 to 1, while keeping the total volume (e.g., 10 mL) and total molar concentration of (metal + ligand) constant.

-

Equilibration: Allow the solutions to equilibrate for 15 minutes at a constant temperature.

-

Spectroscopic Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum for each solution from approximately 250 nm to 600 nm, using pure acetonitrile as the blank.[7]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for the newly formed metal-ligand complex. This is often a new band in the visible region (MLCT) or a significant shift in the ligand's π-π* transitions.

-

Correct the absorbance at λ_max for any residual absorbance from the free ligand or metal by subtracting the theoretical absorbance of the uncomplexed species.

-

Plot the corrected absorbance vs. the mole fraction of the ligand. The peak of this "Job's Plot" indicates the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex, at 0.67 indicates a 1:2 metal:ligand complex).[5]

-

Protocols for Structural and Electrochemical Analysis

4.1. ¹H NMR Spectroscopy: Confirming Coordination

-

Principle: Coordination of the bipyridine nitrogen atoms to a metal center causes a significant downfield shift of the adjacent pyridine proton signals due to the deshielding effect of the metal ion.

-

Protocol:

-

Acquire a high-resolution ¹H NMR spectrum of the free this compound ligand in a suitable deuterated solvent (e.g., CD₃CN or DMSO-d₆).

-

Acquire a ¹H NMR spectrum of the purified metal complex under the same conditions.

-

Analysis: Compare the two spectra. Successful coordination is confirmed by the downfield shift (typically 0.2-0.5 ppm) of the proton signals, especially for the protons ortho to the coordinating nitrogen atoms.

-

4.2. Cyclic Voltammetry (CV): Probing Redox Properties

-

Principle: CV measures the electrochemical properties of a complex, specifically the potentials at which the metal center or ligand can be oxidized or reduced.[8] Chelation stabilizes certain oxidation states, shifting these potentials compared to the free metal ion.

-

Protocol:

-

Solution Preparation: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (SCE) reference electrode.[9]

-

Measurement: Degas the solution with argon for 10-15 minutes. Scan the potential over a range that covers the expected redox events for the metal (e.g., for Ru(II)/(III), scan from 0 V to +1.5 V vs. Ag/AgCl).[10]

-

Analysis: The potential midway between the anodic and cathodic peaks (E₁/₂) corresponds to the formal reduction potential of the redox couple. This value provides insight into the electron-donating or -withdrawing nature of the this compound ligand.[11]

-

4.3. X-ray Crystallography: Definitive Structure Elucidation

-

Principle: Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule, including precise bond lengths, bond angles, and the coordination geometry around the metal center.[12][13]

-

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various techniques (slow evaporation, vapor diffusion, layering). A common method is to dissolve the complex in a polar solvent like acetonitrile and slowly diffuse a less polar anti-solvent like diethyl ether into the solution.

-

Data Collection & Analysis: This highly specialized analysis is typically performed at a dedicated facility. The resulting crystal structure provides definitive proof of chelation and reveals the precise geometry imposed by the 2,3'-bipyridine ligand.[14]

-

Data Summary and Interpretation

The data obtained from these protocols can be compiled to provide a complete picture of the chelating properties of this compound.

| Parameter | Technique | Typical Observation & Interpretation |

| Binding Stoichiometry | UV-Vis Titration | A Job's plot peaking at a ligand mole fraction of 0.67 indicates the formation of a 1:2 metal:ligand complex. |

| Coordination Shift | ¹H NMR | Downfield shift of pyridine protons upon complexation confirms N-coordination in solution. |

| Redox Potential (E₁/₂) | Cyclic Voltammetry | For a [Ru(L)₃]²⁺ complex, a more positive E₁/₂ for the Ru(II/III) couple compared to [Ru(bpy)₃]²⁺ indicates that the ligand L is more electron-withdrawing, making the metal center harder to oxidize. |

| UV-Vis λ_max (MLCT) | UV-Vis Spectroscopy | A blue-shift (higher energy) in the MLCT band compared to a reference complex suggests the ligand lowers the energy of the metal's d-orbitals.[3] |

| Coordination Geometry | X-ray Crystallography | Provides precise bond angles and lengths, confirming the distorted, non-planar coordination enforced by the 2,3'-linkage.[14] |

Conclusion

The protocols and analytical frameworks presented in this guide equip researchers with the tools to thoroughly investigate the chelating properties of this compound. By systematically applying these methods, scientists can elucidate the structural, spectroscopic, and electrochemical consequences of incorporating this versatile ligand into metal-based systems, paving the way for its rational application in drug design, catalysis, and materials science.

References

-

Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Nagornova, A. M., Boyarkin, O. V., & Rizzo, T. R. (2012). Electronic Spectra of Tris(2,2′-bipyridine)-M(II) Complex Ions in Vacuo (M = Fe and Os). The Journal of Physical Chemistry A, 116(44), 10752-10760. Available from: [Link]

-

ResearchGate. (n.d.). UV/VIS Cd(II) binding titrations. Retrieved from: [Link]

-

ResearchGate. (2001). Synthesis and X-ray crystal structure determination of monomeric cis-Pd(2,2′-bipyridine)(NO 3) 2. Retrieved from: [Link]

-

University of Massachusetts Boston. (n.d.). Cyclic Voltammetry of [Ru(bpy)3]. Retrieved from: [Link]

-

Park, S., Lee, D., & Lee, C. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 698. Available from: [Link]

-

Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2739. Available from: [Link]

-

ResearchGate. (2023). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. Retrieved from: [Link]

-

ResearchGate. (2019). 2,2′‐Bipyridine containing chelating polymers for sequestration of heavy metal ions from organic solvents. Retrieved from: [Link]

-

University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from: [Link]

-

Tour, J. M., & Lamba, J. J. S. (1995). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 60(17), 5373-5375. Available from: [Link]

-

Harvey, D. (2024). 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Retrieved from: [Link]

-

ACS Publications. (1998). Spectroscopic and Electrochemical Properties of a Series of Mixed-Metal d6,d8 Bimetallic Complexes. Retrieved from: [Link]

-

ACS Publications. (2000). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy. Retrieved from: [Link]

-

ResearchGate. (2018). Cyclic voltammograms of tris(2,2 0 -bipyridine)ruthenium bis(tetrafluoroborate). Retrieved from: [Link]

-

ACS Publications. (2021). Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands. Retrieved from: [Link]

-

Ali, S., et al. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Sensors, 19(24), 5539. Available from: [Link]

-

The Emslie Group. (n.d.). X-Ray Structures. McMaster University. Retrieved from: [Link]

-

Odinity. (2013). Comparing Tris-2,2'-bipyridine Complexes of Iron (II) and Ruthenium (II) through Spectroscopy and Electrochemistry. Retrieved from: [Link]

-

MDPI. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Retrieved from: [Link]

-

University of Florida. (n.d.). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Retrieved from: [Link]

-

Fréchette, M. (1993). Bipyridine chelates of lanthanum(III) in acetonitrile. A 1H, 13C, 17O, and 139La NMR study. Canadian Journal of Chemistry, 71(3), 377-383. Available from: [Link]

-

Wiley Online Library. (2002). 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks. Retrieved from: [Link]

-

Royal Society of Chemistry. (1995). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand. Dalton Transactions, (21), 3465-3471. Available from: [Link]

-

International Journal of Electrochemical Science. (2020). Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6. Retrieved from: [Link]

-

ResearchGate. (2012). Emission spectra of complexes. Retrieved from: [Link]

-

MDPI. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 27(15), 4995. Available from: [Link]

-

ChemRxiv. (2020). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. Retrieved from: [Link]

-

MDPI. (2019). Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. Molecules, 24(20), 3737. Available from: [Link]

-

ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. Retrieved from: [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. andreabellelli.it [andreabellelli.it]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electrochemsci.org [electrochemsci.org]

- 11. odinity.com [odinity.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

How to avoid debromination in reactions with 5'-Bromo-2,3'-bipyridine

Welcome to the technical resource for researchers working with 5'-Bromo-2,3'-bipyridine. This guide is designed to help you navigate the synthetic challenges associated with this valuable building block, with a primary focus on preventing the common and often frustrating side reaction of debromination during cross-coupling reactions.

As Senior Application Scientists, we understand that unexpected results can derail a research timeline. This center is structured to provide both a deep mechanistic understanding of the problem and direct, actionable solutions to get your project back on track.

Quick Links:

Section 1: Understanding the Problem - The Mechanism of Debromination

In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, the goal is to form a new carbon-carbon or carbon-nitrogen bond at the position of the bromine atom. However, this compound is particularly susceptible to a competing reaction called hydrodehalogenation or debromination , which results in the undesired byproduct 2,3'-bipyridine.

This occurs within the catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Pd(II) intermediate can follow one of two paths. The productive path leads to your desired product. The parasitic path leads to debromination.

The key factors that favor debromination are:

-

Slow Reductive Elimination: The final step to form the desired product is reductive elimination. If this step is slow, the Pd(II) intermediate has more time to undergo side reactions.[1][2][3]

-

Presence of a Hydride Source: The "hydro" in hydrodehalogenation comes from a source of hydrogen. This can be residual water, alcohol solvents, or even the phosphine ligands themselves under certain conditions.

-

Substrate Electronics: The electron-deficient nature of the pyridine ring system can influence the stability of intermediates in the catalytic cycle, making some pathways more favorable than others.[4]

Below is a diagram illustrating the competition between the productive cross-coupling cycle and the parasitic debromination pathway.

Caption: Competing pathways: productive coupling vs. parasitic debromination.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section is formatted to directly address the issues you may be observing in your experiments.

Q1: My mass spec and NMR show a significant amount of 2,3'-bipyridine instead of my desired coupled product. What is the primary cause?

A: You are observing hydrodehalogenation, or debromination. This happens when the palladium intermediate that is formed after the initial C-Br bond activation reacts with a hydride source before it can couple with your intended partner. The key to solving this is to make the desired reaction (reductive elimination to form the product) much faster than the undesired debromination pathway.[1][5]

Q2: How does my choice of phosphine ligand affect debromination?

A: The ligand is arguably the most critical factor in preventing debromination. You need a ligand that accelerates the reductive elimination step. The general principles are:

-

Steric Bulk: Bulky ligands promote reductive elimination by destabilizing the palladium intermediate.[3][6] The steric clash encourages the complex to expel the product and regenerate the catalyst.

-

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which also promotes the final reductive elimination step.[6]

ligands like triphenylphosphine (PPh₃) are often poor choices for this substrate as they are not bulky or electron-rich enough. Modern biarylphosphine ligands are designed specifically to address these challenges.

| Ligand Family | Key Examples | Steric Bulk (Cone Angle) | Electronic Character | Recommended For |

| Buchwald Ligands | XPhos, SPhos, tBuBrettPhos | Very High (>190°) | Very Electron-Rich | General use, highly effective for Suzuki and Buchwald-Hartwig with challenging substrates.[7][8][9] |

| Ferrocene-Based | dppf | Moderate (~173°) | Electron-Rich | Good starting point, especially for Buchwald-Hartwig aminations.[10] |

| N-Heterocyclic Carbenes | IPr, IMes | High | Strong σ-donors | Very effective in many cases, particularly for Suzuki couplings.[11] |

| Traditional Ligands | PPh₃, P(o-tol)₃ | Low-Moderate (145-194°) | Less Electron-Rich | Often lead to significant debromination with substrates like bipyridines. |

Q3: Which base should I use to minimize debromination?

A: The base's role is to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to scavenge the HBr formed.[12] However, a very strong base in the presence of a protic solvent can generate species that act as hydride donors.

-

For Suzuki Couplings: A moderately weak inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often the best choice. They are effective in activating the boronic acid without promoting side reactions.

-

For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is standard.[13] Here, the choice of a bulky, electron-rich ligand is even more critical to ensure the C-N bond formation is rapid.

Q4: My reaction is sluggish, and I see debromination. Should I just increase the temperature?

A: Not necessarily. While heat can increase the rate of the desired reaction, it can also accelerate the undesired debromination pathway. A better approach is to first optimize the catalyst system (ligand, palladium source). If the reaction is still slow, a modest increase in temperature (e.g., from 80 °C to 100 °C) can be beneficial, but high temperatures should be a last resort. It's often better to run the reaction longer at a lower temperature with a more active catalyst.

Q5: Could my solvent be the source of the problem?

A: Yes. Solvents can play a significant role.[14][15]

-

Protic Solvents: Avoid alcohol-based solvents (methanol, ethanol). They can be directly oxidized by the palladium catalyst to generate palladium-hydride species, which are the primary culprits in debromination.

-

Aprotic Polar Solvents: Solvents like DMF, while common, can sometimes be problematic. Residual water or decomposition can lead to hydride formation.[5]

-

Recommended Solvents: Anhydrous, degassed aprotic solvents like dioxane , toluene , or CPME (cyclopentyl methyl ether) are generally the safest choices for minimizing debromination.

Caption: A logical flowchart for troubleshooting debromination.

Section 3: Optimized Protocols

The following are field-proven, starting-point protocols designed to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for coupling an arylboronic acid with this compound.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4.4 mol%)

-

Potassium Phosphate, finely ground [K₃PO₄] (3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

-

Catalyst Premixing (Optional but Recommended): In a separate vial, suspend Pd(OAc)₂ and XPhos in a small amount of dioxane. Stir for 5-10 minutes at room temperature. This pre-forms the active catalyst.

-

Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the reagents. Add the remaining dioxane to achieve a final concentration of approximately 0.1 M with respect to the bromo-bipyridine.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble argon through the solution for 15-20 minutes.

-

Reaction: Heat the sealed reaction vessel to 80-100 °C with vigorous stirring.

-

Monitoring (Validation Checkpoint): After 4-6 hours, take a small aliquot (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for consumption of the starting material and formation of the product versus the debrominated byproduct. Continue heating if necessary.

-

Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling a primary or secondary amine with this compound.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

tBuBrettPhos Pd G3 Precatalyst (2 mol%)

-

Sodium tert-butoxide [NaOtBu] (1.3 equiv)

-

Anhydrous, degassed Toluene

-

Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

-

Vessel Preparation: Inside a glovebox, add the tBuBrettPhos Pd G3 precatalyst and NaOtBu to a dry reaction vial equipped with a stir bar.

-

Reagent Addition: Add the this compound, followed by the anhydrous toluene. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.

-

Reaction: Seal the vial tightly. Remove from the glovebox and place in a preheated oil bath or heating block at 100 °C.

-

Monitoring (Validation Checkpoint): Monitor the reaction progress by LC-MS. These reactions are often complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench by pouring it into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) and ethyl acetate. Separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude material by silica gel chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: Store it in a tightly sealed container in a cool, dry place away from light. While it is a stable solid, proper storage prevents the slow accumulation of impurities that could affect catalytic reactions.